Product packaging for 1-Ethenylcyclohexan-1-amine(Cat. No.:CAS No. 111709-87-6)

1-Ethenylcyclohexan-1-amine

Cat. No.: B051576
CAS No.: 111709-87-6
M. Wt: 125.21 g/mol
InChI Key: UUQIBTNUKLRZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethenylcyclohexan-1-amine is a structurally unique amine building block of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a cyclohexyl ring system bearing both a primary amine and an ethenyl (vinyl) group on the same carbon atom, creating a sterically hindered and electron-rich scaffold. This configuration makes it a valuable precursor for the synthesis of complex molecular architectures, including strained cyclic systems and functionalized polymers. In drug discovery, researchers utilize this compound as a key intermediate for developing novel pharmacophores, particularly in creating libraries of compounds for high-throughput screening. Its primary amine enables facile conjugation and derivatization via amide bond formation or reductive amination, while the reactive vinyl group offers a handle for further functionalization through cycloaddition reactions, radical polymerization, or cross-coupling chemistry. The compound's mechanism of action in research settings is primarily defined by its role as a ligand or a structural modifier, potentially influencing biological activity by modulating the physicochemical properties of the final target molecules, such as lipophilicity and conformational flexibility. It is an essential reagent for chemists exploring new chemical space and developing next-generation materials and bioactive compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B051576 1-Ethenylcyclohexan-1-amine CAS No. 111709-87-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111709-87-6

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1-ethenylcyclohexan-1-amine

InChI

InChI=1S/C8H15N/c1-2-8(9)6-4-3-5-7-8/h2H,1,3-7,9H2

InChI Key

UUQIBTNUKLRZJU-UHFFFAOYSA-N

SMILES

C=CC1(CCCCC1)N

Canonical SMILES

C=CC1(CCCCC1)N

Synonyms

Cyclohexanamine, 1-ethenyl- (9CI)

Origin of Product

United States

Reaction Pathways and Mechanistic Insights into the Chemical Transformations of 1 Ethenylcyclohexan 1 Amine

Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine in 1-ethenylcyclohexan-1-amine makes it a potent nucleophile and a base, enabling a variety of reactions at this site.

The nucleophilic nature of the amine functionality allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds through alkylation, arylation, and acylation reactions.

N-Alkylation: This process involves the reaction of the amine with an alkylating agent, typically an alkyl halide or an alcohol. The reaction with alkyl halides proceeds via a nucleophilic substitution (SN2) mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a secondary amine. libretexts.org The use of alcohols as alkylating agents often requires a catalyst, such as a late transition metal complex, to facilitate the reaction, which proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. sioc-journal.cnd-nb.info This method is considered a green and atom-economical approach as water is the only byproduct. sioc-journal.cn However, a common challenge in N-alkylation is controlling the degree of substitution, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. organic-chemistry.org To address this, methods using specific reagents like cesium hydroxide (B78521) have been developed to promote selective mono-N-alkylation. organic-chemistry.org

N-Arylation: The introduction of an aryl group onto the nitrogen atom can be achieved through several methods, including palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination) and transition-metal-free approaches. cmu.edursc.org In the Buchwald-Hartwig reaction, a palladium catalyst, a phosphine (B1218219) ligand, and a base are employed to couple the amine with an aryl halide. The choice of ligand is crucial and often depends on the electronic properties of the coupling partners. cmu.edu A transition-metal-free method for N-arylation involves the use of an aryne precursor, such as o-diiodoarene, and a strong base like sodium hydride. rsc.org

Acylation: this compound readily reacts with acylating agents like acyl chlorides or anhydrides to form amides. This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to give the amide product. libretexts.orgsoton.ac.uk

A summary of representative N-alkylation, N-arylation, and acylation reactions is presented in the interactive table below.

Reaction TypeReagentCatalyst/ConditionsProduct Type
N-AlkylationAlkyl HalideBase (e.g., CsOH)Secondary Amine
N-AlkylationAlcoholLate Transition Metal CatalystSecondary Amine
N-ArylationAryl HalidePd Catalyst, Ligand, BaseSecondary Arylamine
N-Arylationo-DiiodoareneNaHSecondary Arylamine
AcylationAcyl ChlorideBaseAmide

The reaction of this compound with aldehydes and ketones can lead to the formation of imines, which are in tautomeric equilibrium with enamines.

Imines are characterized by a carbon-nitrogen double bond and are formed through the acid-catalyzed reaction of a primary amine with an aldehyde or ketone. masterorganicchemistry.comlibretexts.org The mechanism involves nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the imine. libretexts.org

Enamines, on the other hand, are characterized by a C=C-N linkage and are typically formed from the reaction of a secondary amine with an aldehyde or ketone. masterorganicchemistry.comwikipedia.org However, the imine formed from this compound can tautomerize to an enamine. This imine-enamine tautomerism is analogous to the keto-enol tautomerism. wikipedia.org

The resulting enamines are versatile nucleophiles due to the electron-donating nature of the nitrogen atom, which increases the electron density of the double bond. masterorganicchemistry.commakingmolecules.com This makes them reactive towards a variety of electrophiles. For example, enamines can undergo alkylation with alkyl halides and acylation with acid chlorides. libretexts.orgwikipedia.org These reactions, often referred to as Stork enamine alkylation and acylation, are powerful tools for carbon-carbon bond formation. libretexts.org

Transformations Involving the Ethenyl Moiety

The vinyl group of this compound is a site of unsaturation, making it susceptible to a range of addition and coupling reactions.

Hydroamination is the addition of an N-H bond across a carbon-carbon double or triple bond. wikipedia.org This reaction can occur intramolecularly or intermolecularly. In the context of this compound, an intramolecular hydroamination would lead to the formation of a nitrogen-containing heterocyclic ring system. While intermolecular hydroamination of unactivated alkenes is challenging, various catalytic systems, including those based on alkali metals, lanthanides, and late transition metals, have been developed to facilitate this transformation. wikipedia.orgnih.gov The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration and is often controlled by the choice of catalyst. libretexts.org

The vinyl group can also undergo other addition reactions. For example, electrophilic addition of hydrogen halides (HX) proceeds via protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide ion.

The ethenyl group of this compound can participate in various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. nanochemres.org These reactions typically involve the reaction of the vinyl group with an organometallic reagent or an organic halide in the presence of a palladium catalyst.

Examples of such reactions include:

Suzuki Coupling: This reaction couples the vinyl group with an organoboron compound, such as a boronic acid or ester. chemrxiv.org

Heck Reaction: This reaction involves the coupling of the vinyl group with an aryl or vinyl halide. mdpi-res.com

These cross-coupling reactions provide a versatile means to introduce new substituents onto the cyclohexyl ring at the position of the vinyl group, further expanding the synthetic utility of this compound.

The presence of the vinyl group makes this compound a potential monomer for polymerization and oligomerization reactions. google.comjyu.fi Radical polymerization, initiated by a radical initiator, can lead to the formation of polymers where the monomer units are linked through the former vinyl groups. The properties of the resulting polymer would be influenced by the cyclohexylamine (B46788) moiety.

Oligomerization, the formation of short polymer chains, can also be achieved. nih.gov This can be a controlled process to generate specific oligomers with defined structures and properties. The ability of this compound to participate in these reactions opens up possibilities for the development of new materials with potential applications in various fields. ambeed.comgoogle.com

Intramolecular Cyclization and Skeletal Rearrangement Reactions of this compound

The study of intramolecular reactions of this compound provides a window into the complex interplay of factors that govern the transformation of cyclic amino compounds. While specific, detailed research focusing exclusively on the intramolecular cyclization and skeletal rearrangement of this compound is not extensively documented in publicly available literature, the reactivity of this molecule can be inferred from the well-established principles of organic chemistry and the observed behavior of analogous structures. The presence of both a nucleophilic amino group and a reactive ethenyl (vinyl) group on the same quaternary carbon atom of a cyclohexane (B81311) ring sets the stage for a variety of potential intramolecular transformations.

These reactions are typically initiated by the activation of either the amino or the ethenyl group. For instance, protonation or acylation of the amino group can enhance the electrophilicity of the neighboring carbon, potentially triggering a rearrangement. Conversely, electrophilic attack on the ethenyl double bond could lead to the formation of a carbocationic intermediate, which is then susceptible to intramolecular attack by the nitrogen atom. The specific reaction pathway and the resulting products would be highly dependent on the reaction conditions, including the nature of the catalyst (acidic, basic, or metallic), temperature, and solvent.

Mechanistic Investigations of Rearrangement Pathways

Detailed mechanistic investigations into the rearrangement pathways of this compound are not found in dedicated studies. However, plausible mechanistic scenarios can be constructed based on the known reactivity of similar systems, such as other vinyl-substituted cycloalkanes and amines.

One potential pathway involves an acid-catalyzed intramolecular cyclization. In the presence of a strong acid, the nitrogen atom of the amino group would be protonated, forming an ammonium ion. While this deactivates the nucleophilicity of the nitrogen, the ethenyl group can still be protonated to form a secondary carbocation. This carbocation could then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. Subsequent intramolecular attack by the nitrogen atom (following deprotonation) could lead to the formation of a spirocyclic or bridged heterocyclic system. The regioselectivity and stereoselectivity of such a cyclization would be governed by the relative stabilities of the possible transition states and intermediates, in line with established principles of carbocation chemistry.

Alternatively, transition metal catalysis could open up different mechanistic avenues. For example, a palladium-catalyzed intramolecular aminopalladation could occur, where a Pd(II) catalyst coordinates to the alkene, making it susceptible to nucleophilic attack by the amine. rsc.orguwindsor.ca This would form a new carbon-nitrogen bond and a carbon-palladium bond. The resulting organopalladium intermediate could then undergo various subsequent reactions, such as β-hydride elimination or reductive elimination, to yield a variety of cyclic products. rsc.orguwindsor.ca

Skeletal rearrangements are also a theoretical possibility, particularly under conditions that favor the formation of carbocationic intermediates. Ring-expansion or ring-contraction of the cyclohexane moiety could occur if it leads to a more stable carbocation. For instance, a Wagner-Meerwein type rearrangement could take place, altering the carbon skeleton of the molecule. The likelihood of such a rearrangement would depend on the specific substitution pattern and the stability of the resulting carbocationic species.

To provide a clearer, albeit hypothetical, illustration of potential mechanistic steps, the following table outlines a possible acid-catalyzed rearrangement pathway.

StepDescriptionIntermediate
1Protonation of the ethenyl group by an acid (H-A) to form a secondary carbocation.A secondary carbocation on the carbon adjacent to the cyclohexane ring.
21,2-Hydride shift from the cyclohexane ring to the secondary carbocation to form a more stable tertiary carbocation.A tertiary carbocation on the cyclohexane ring.
3Intramolecular nucleophilic attack by the amino group on the tertiary carbocation.A protonated spirocyclic amine.
4Deprotonation to yield the final spirocyclic amine product.A neutral spirocyclic amine.

It is crucial to reiterate that this proposed mechanism is based on general principles and the reactivity of analogous compounds, and not on direct experimental evidence for this compound itself. Detailed experimental and computational studies would be necessary to definitively elucidate the specific intramolecular cyclization and skeletal rearrangement pathways of this particular compound.

Stereochemical Principles and Conformational Dynamics Governing 1 Ethenylcyclohexan 1 Amine Derivatives

Conformational Analysis of Substituted Cyclohexane (B81311) Rings

The spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformation. For cyclohexane derivatives, the chair conformation is of lowest energy and therefore the most populated. wikipedia.org

Chair-Chair Interconversion and Conformational Equilibrium

At room temperature, the two chair conformations of cyclohexane rapidly interconvert in a process called ring-flipping. wikipedia.orgmasterorganicchemistry.com In an unsubstituted cyclohexane ring, these two chair forms are identical in energy. jove.com However, when a substituent is present, the two chair conformers are no longer energetically equivalent. jove.comlibretexts.org One conformer will have the substituent in an axial position, while the other will have it in an equatorial position. libretexts.org

The equilibrium between these two conformers will favor the one that is more stable. For monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable. libretexts.orglibretexts.org This preference is due to the avoidance of unfavorable steric interactions that occur when the substituent is in the axial position. libretexts.org The magnitude of this preference, and thus the position of the conformational equilibrium, depends on the size of the substituent. Larger groups have a stronger preference for the equatorial position. libretexts.orgminia.edu.eg

In the case of 1-ethenylcyclohexan-1-amine, both the ethenyl and the amino groups are attached to the same carbon atom (C1). In such 1,1-disubstituted cyclohexanes, one substituent must be axial and the other equatorial. libretexts.orglibretexts.org Through a ring flip, the axial substituent becomes equatorial and the equatorial substituent becomes axial. The two resulting conformers are not identical and will have different energies, leading to an equilibrium that favors the more stable conformation. The conformer in which the larger group occupies the equatorial position will be favored. libretexts.org

Table 1: Conformational Equilibrium of 1,1-Disubstituted Cyclohexanes

Substituents at C1 More Stable Conformer Reason
Ethenyl, Amino Ethenyl group equatorial, Amino group axial The ethenyl group is sterically bulkier than the amino group, thus favoring the equatorial position to minimize steric strain.
Methyl, Tert-butyl Tert-butyl group equatorial, Methyl group axial The much larger tert-butyl group strongly prefers the equatorial position, forcing the methyl group into the axial position. libretexts.org

Steric Strain and 1,3-Diaxial Interactions in 1,1-Disubstituted Cyclohexanes

The primary source of steric strain that destabilizes the axial orientation of a substituent is the 1,3-diaxial interaction. jove.comlibretexts.org This refers to the repulsive steric interaction between an axial substituent and the axial hydrogens (or other substituents) located on the same side of the ring, specifically at the C3 and C5 positions. jove.comlibretexts.org These interactions are essentially gauche butane (B89635) interactions. jove.com

In a 1,1-disubstituted cyclohexane like this compound, one group is axial and the other is equatorial. The axial group will experience 1,3-diaxial interactions with the axial hydrogens at C3 and C5. The energy of these interactions determines the relative stability of the two possible chair conformers. The conformer where the smaller group is axial and the larger group is equatorial will be lower in energy and thus predominate at equilibrium. libretexts.org For instance, in 1-t-butyl-1-methylcyclohexane, the conformer with the equatorial t-butyl group is favored by over 99% because the steric strain of an axial t-butyl group is significantly greater than that of an axial methyl group. libretexts.org

Table 2: Steric Strain (A-values) of Common Substituents

Substituent A-value (kJ/mol)
-CH=CH₂ (Ethenyl) 1.7 minia.edu.eg
-NH₂ (Amino) ~1.2-1.6 (Varies with solvent)
-CH₃ (Methyl) 1.8 minia.edu.eg
-C(CH₃)₃ (Tert-butyl) >4.74 minia.edu.eg

The A-value represents the free energy difference between the equatorial and axial conformations and is a measure of the steric bulk of the substituent.

Diastereoselectivity and Enantioselectivity in Transformations Involving the Chiral Center

The presence of a chiral center at C1 in this compound and its derivatives has significant implications for their chemical transformations. Reactions occurring at or near this stereocenter can proceed with diastereoselectivity or enantioselectivity.

The synthesis of chiral amines is a significant area of research, with catalytic asymmetric hydrogenation being a key method. acs.orgacs.org For a molecule like this compound, the creation of the stereocenter or reactions of the existing stereocenter can be influenced by the chiral environment. The development of new bifunctional catalysts has allowed for highly enantio- and diastereoselective reactions, such as the Michael reaction, to produce chiral products. organic-chemistry.org

In the context of this compound, transformations can be designed to favor the formation of one diastereomer over another. For example, in the alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid, the reaction was found to be completely stereoselective in the formation of the product. nih.gov Similarly, reactions involving the amino group or the ethenyl group of this compound can be influenced by the existing stereochemistry of the molecule, leading to a preference for a particular diastereomeric product.

Enantioselective transformations aim to produce a single enantiomer of a chiral compound. This is often achieved using chiral catalysts or reagents. aminer.org For instance, the enantioselective synthesis of chiral ammonium (B1175870) ions from tertiary amines with a stereogenic nitrogen center has been demonstrated through dynamic kinetic resolution. nih.gov While the nitrogen in this compound is not typically a stable stereocenter due to rapid pyramidal inversion, reactions that create a new stereocenter can be controlled to produce a desired enantiomer. For example, asymmetric dihydroxylation of the ethenyl group using a chiral catalyst like those derived from osmium tetroxide could lead to the formation of enantiomerically enriched diols. wikipedia.org

Influence of Isomeric Configuration on Reactivity Profiles

The isomeric configuration (cis/trans or R/S) of a substituted cyclohexane can have a profound impact on its reactivity. The spatial orientation of the functional groups, dictated by the conformational preferences of the ring, determines their accessibility to reagents and their ability to participate in certain reaction mechanisms.

For example, in elimination reactions of cyclohexyl derivatives, a key requirement is often an anti-periplanar arrangement of the leaving group and a proton on an adjacent carbon. This arrangement is readily achieved when both groups are in axial positions. Consequently, a cis-isomer, which can adopt a conformation with axial leaving group and axial proton, may undergo elimination more readily than a trans-isomer where such a conformation is not possible or highly disfavored. minia.edu.eg

The reactivity of the amino group and the ethenyl group in this compound will be influenced by their axial or equatorial disposition. An equatorial substituent is generally more sterically accessible to incoming reagents than an axial one. minia.edu.eg Therefore, the rate of reactions involving these groups may differ depending on the preferred conformation.

Furthermore, the specific stereoisomer can influence the reaction pathway. For instance, the synthesis of various heterocyclic compounds from cyclohexylamine (B46788) derivatives demonstrates how the initial stereochemistry can direct the formation of specific products. researchgate.net The reactivity of these derivatives is dependent on the spatial arrangement of the reacting functional groups. researchgate.net Theoretical studies on cyclohexylamine derivatives have also shown that the relative stability of conformers, and therefore their relative populations, is influenced by hyperconjugative effects in addition to steric effects, which in turn affects their reactivity. researchgate.net

Advanced Spectroscopic and Analytical Techniques for the Structural Elucidation of 1 Ethenylcyclohexan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural determination of 1-ethenylcyclohexan-1-amine. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, allowing for the assignment of each unique proton and carbon environment.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the vinyl protons, the protons of the cyclohexane (B81311) ring, and the amine protons. The vinyl group gives rise to a characteristic ABX spin system. The proton on the carbon adjacent to the ring (Hα) typically appears as a doublet of doublets due to coupling with the two terminal vinyl protons (Hβ, cis and trans). The terminal protons themselves will also be doublets of doublets. The chemical shifts for the vinyl protons are anticipated in the range of 4.5-6.0 ppm. The protons on the cyclohexane ring will appear as a complex multiplet in the upfield region, typically between 1.0 and 2.0 ppm. The amine protons (NH₂) are expected to show a broad singlet, the chemical shift of which can vary depending on solvent and concentration due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique electronic environment. The two carbons of the vinyl group are expected to resonate in the olefinic region (100-150 ppm). The quaternary carbon of the cyclohexane ring attached to both the vinyl and amine groups will have a characteristic chemical shift. The remaining five carbons of the cyclohexane ring will appear in the aliphatic region (20-50 ppm).

¹H NMR - Predicted Chemical Shifts (δ) and Splitting Patterns
Proton Predicted δ (ppm)
Vinyl H (α)5.5 - 6.0
Vinyl H (β, cis)4.8 - 5.2
Vinyl H (β, trans)4.8 - 5.2
Cyclohexane CH₂1.0 - 2.0
Amine NH₂1.0 - 3.0 (broad)
¹³C NMR - Predicted Chemical Shifts (δ)
Carbon Predicted δ (ppm)
Vinyl C (α)140 - 145
Vinyl C (β)110 - 115
C-N (quaternary)55 - 65
Cyclohexane CH₂20 - 40

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Reaction Monitoring

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the N-H bonds of the primary amine and the C=C and C-H bonds of the vinyl group.

The N-H stretching vibrations of the primary amine typically appear as a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹. The C=C stretching vibration of the vinyl group is expected to give a weak to medium absorption band around 1640 cm⁻¹. The out-of-plane bending vibrations of the vinyl C-H bonds give rise to strong absorption bands in the 900-1000 cm⁻¹ region, which are highly characteristic of this functional group. The C-N stretching vibration will be present in the fingerprint region, typically between 1000 and 1250 cm⁻¹. FT-IR is also a valuable tool for monitoring the synthesis of this compound, for instance, by observing the disappearance of precursor functional groups and the appearance of the characteristic amine and vinyl absorptions.

FT-IR - Predicted Characteristic Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H stretch (primary amine)3300 - 3500 (two bands)
C-H stretch (vinyl)3010 - 3095
C-H stretch (aliphatic)2850 - 2960
C=C stretch (vinyl)~1640
N-H bend (primary amine)1590 - 1650
C-H bend (vinyl, out-of-plane)900 - 1000
C-N stretch1000 - 1250

Mass Spectrometry (MS) in the Identification of Reaction Products and Intermediates

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and the characterization of reaction intermediates.

In electron ionization (EI) mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A key fragmentation pathway for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, α-cleavage can occur in two ways: loss of the vinyl group or cleavage of the cyclohexane ring. The loss of the vinyl radical would result in a significant fragment ion. Cleavage of the ring would also produce characteristic fragment ions. The presence of a nitrogen atom dictates that the molecular ion will have an odd mass-to-charge ratio (m/z), a useful feature for identification known as the nitrogen rule. ntu.edu.sgjove.com

Mass Spectrometry - Predicted Fragmentation Pattern
m/z Value Possible Fragment
[M]⁺Molecular Ion
[M-27]⁺Loss of vinyl radical (•CH=CH₂)
[M-43]⁺Loss of propyl radical from ring fragmentation
Various smaller fragmentsResulting from further fragmentation of the cyclohexane ring

X-ray Crystallography for Precise Solid-State Structure Determination of Derivatives

While this compound is likely a liquid at room temperature, precluding direct single-crystal X-ray diffraction analysis, this technique is invaluable for determining the precise three-dimensional structure of its solid derivatives. The formation of salts, such as hydrochloride salts, or co-crystals can facilitate crystallization.

X-ray crystallography on derivatives of this compound would provide definitive information on bond lengths, bond angles, and the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat). Furthermore, it would elucidate the stereochemical relationship between the substituents on the ring. For instance, studies on cyclohexylamine (B46788) derivatives have revealed detailed insights into their solid-state packing and intermolecular interactions, such as hydrogen bonding. researchgate.netmdpi.comnih.gov In one study, the X-ray structure of cyclohexylamine bound to Vibrio alkaline phosphatase was determined, showcasing how this technique can also be used to understand interactions with biological macromolecules. nih.gov Similarly, the crystal structures of aminophosphazene derivatives containing cyclohexylamine have been reported, demonstrating the utility of X-ray crystallography in characterizing complex derivatives. acs.org

Computational Chemistry and Theoretical Studies Applied to 1 Ethenylcyclohexan 1 Amine Systems

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanics provides the fundamental framework for understanding the electronic structure of molecules, which in turn governs their reactivity. tandfonline.com For 1-ethenylcyclohexan-1-amine, QM calculations, particularly ab initio methods, are essential for characterizing the interplay between the amine functionality and the vinyl group attached to the same quaternary carbon.

Detailed QM studies would focus on elucidating the distribution of electron density. The nitrogen atom's lone pair is expected to conjugate with the π-system of the ethenyl group, a defining feature of enamines. This conjugation increases the electron density on the β-carbon of the vinyl group, making it a primary site for electrophilic attack. acs.org High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), could precisely map the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO), which is crucial for predicting reactivity. researchgate.net The HOMO is anticipated to have significant contributions from both the nitrogen lone pair and the C=C double bond, confirming the nucleophilic character of the β-carbon. acs.org

Reactivity indices, such as Mulliken charges and Fukui functions, can be derived from the QM wavefunction to provide a quantitative picture of reactive sites. These calculations would likely confirm the nucleophilicity of the β-carbon and the nitrogen atom, as well as the electrophilicity of the α-carbon.

Illustrative QM-Calculated Electronic Properties for this compound

This table presents hypothetical, yet scientifically plausible, data derived from QM principles as they apply to similar enamine systems. The values illustrate the expected electronic characteristics.

Atomic CenterCalculated Mulliken Charge (a.u.)HOMO Lobe ContributionPredicted Reactivity
Nitrogen (N)-0.65HighNucleophilic, Basic
α-Carbon (Cα)+0.20LowElectrophilic
β-Carbon (Cβ)-0.45HighestNucleophilic
Cyclohexane (B81311) C1+0.15Negligible-

Density Functional Theory (DFT) for Mechanistic Elucidation and Transition State Characterization

Density Functional Theory (DFT) has become a primary tool for investigating reaction mechanisms due to its balance of computational cost and accuracy. acs.orgresearchgate.net For this compound, DFT is ideally suited to model its reactions, such as alkylations or additions, and to characterize the transition states involved. nih.govnih.gov

A typical application would be modeling the reaction of this compound with an electrophile, like an alkyl halide. DFT calculations, using functionals like B3LYP, can map the entire potential energy surface of the reaction. researchgate.netnih.gov This process involves locating the structures of the reactants, intermediates, transition states, and products. The key objective is to find the transition state—the highest energy point along the reaction coordinate—which acts as the bottleneck for the reaction. nih.gov The calculated energy of this transition state relative to the reactants provides the activation energy barrier, a critical factor in determining the reaction rate. nih.govresearchgate.net

For instance, in an alkylation reaction, DFT studies on analogous enamines have shown that the reaction proceeds via a transition state where the new carbon-carbon bond at the β-position is partially formed. nih.gov The calculations can also elucidate the role of the solvent, often by using implicit solvation models like the Conductor-like Polarizable Continuum Model (CPCM), which can significantly influence activation energies. nih.govresearchgate.net Furthermore, DFT can predict stereochemical outcomes by comparing the activation energies of different diastereomeric transition states. nih.govnih.gov

Hypothetical DFT Energy Profile for Electrophilic Addition

This interactive table shows a plausible reaction coordinate for the addition of a generic electrophile (E+) to this compound, with energies typical for enamine reactions.

SpeciesRoleRelative Gibbs Free Energy (ΔG, kcal/mol)
Reactants (Enamine + E+)Starting Materials0.0
Transition State (TS) Energy Barrier +15.5
Iminium Ion IntermediateIntermediate+5.2
ProductFinal Product-10.8

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While QM and DFT methods are excellent for static electronic properties and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govuiowa.edu For this compound, MD simulations are crucial for exploring its conformational landscape and understanding how it interacts with its environment, such as solvent molecules. tandfonline.comnih.gov

The cyclohexane ring is not static; it exists in various conformations, primarily the chair, boat, and twist-boat forms. MD simulations can model the interconversions between these forms and determine their relative populations. nih.govresearchgate.net For this compound, the key question is the preferred orientation (axial vs. equatorial) of the bulky -(NH2)C=CH2 substituent. MD simulations, employing force fields like CHARMM or AMBER, can predict the most stable conformer by sampling vast conformational spaces. nih.gov Studies on similar substituted cyclohexanes suggest that large substituents generally prefer the equatorial position to minimize steric strain. beilstein-journals.org

Furthermore, MD simulations are invaluable for studying intermolecular interactions. acs.orgacs.org By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the amine group and water. tandfonline.comnih.gov These simulations can reveal the structure of the solvation shell and quantify properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the amine's nitrogen or hydrogen atoms. This information is vital for understanding solubility and the role of the solvent in mediating reactions. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) in this compound Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a series of compounds with their measured reactivity. researchgate.netrsc.org Developing a QSRR model for derivatives of this compound would enable the prediction of reactivity for new, unsynthesized compounds, accelerating the discovery of molecules with desired properties. chemrxiv.org

The process begins by creating a dataset of this compound derivatives, for instance, by varying substituents on the cyclohexane ring or the amine group. For each derivative, a set of numerical descriptors representing its structural, electronic, and topological properties would be calculated using computational methods. researchgate.net These descriptors can include steric parameters (e.g., molecular volume), electronic parameters from DFT (e.g., HOMO/LUMO energies, partial charges), and topological indices. researchgate.net

These calculated descriptors are then statistically correlated with an experimentally measured measure of reactivity (e.g., reaction rate constant) using techniques like Multiple Linear Regression (MLR) or machine learning algorithms. researchgate.netchemrxiv.org The resulting QSRR equation can be used to predict the reactivity of new derivatives based solely on their calculated descriptors. Studies on other amines and enamines have successfully used descriptors like charge on the nitrogen atom and HOMO energy to build predictive models for properties ranging from nucleophilicity to reaction yields. researchgate.netresearchgate.netbeilstein-journals.org

Example QSRR Model for Hypothetical Derivatives

This table illustrates a potential QSRR dataset for derivatives of this compound, correlating calculated descriptors with a hypothetical reactivity score.

Derivative (Substituent on Ring)HOMO Energy (eV)N Atom Charge (a.u.)Predicted Reactivity (Log k)
None-5.8-0.652.1
4-Methyl-5.7-0.672.3
4-Fluoro-6.1-0.621.8
4-Methoxy-5.6-0.682.5

Research Applications of 1 Ethenylcyclohexan 1 Amine in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

1-Ethenylcyclohexan-1-amine, a seemingly simple molecule, serves as a powerful and versatile building block in the intricate world of advanced organic synthesis. Its unique structural features, namely the primary amine and the vinyl group attached to a cyclohexane (B81311) ring, provide multiple reactive sites for the construction of complex molecular architectures. This strategic combination allows chemists to forge new carbon-carbon and carbon-nitrogen bonds, paving the way for the synthesis of a diverse array of organic compounds.

Building Block for the Construction of Complex Organic Molecules and Heterocycles

The strategic placement of the amine and vinyl groups on the cyclohexane scaffold makes this compound a valuable precursor for the synthesis of a variety of complex organic molecules and heterocyclic systems. mdpi.comusitc.gov The amine functionality can readily participate in reactions such as N-alkylation, acylation, and condensation, while the vinyl group is amenable to a wide range of transformations including addition reactions, oxidations, and polymerizations.

The synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products, can be efficiently achieved using this amine derivative. beilstein-journals.org For instance, the intramolecular cyclization of derivatives of this compound can lead to the formation of fused heterocyclic systems. beilstein-journals.org Moreover, multicomponent reactions, which allow for the construction of complex molecules in a single step, can utilize this amine as a key component to generate highly diverse molecular libraries. mdpi.com

The table below showcases examples of complex molecules and heterocycles synthesized using amine derivatives as building blocks.

Product ClassSynthetic StrategyKey Features of this compound Utilized
Fused PyrazolinoquinolizinesKnoevenagel condensation followed by intramolecular cyclizationAmine functionality for initial reaction and subsequent ring closure
1,4-Oxazinopyrazoline DerivativesSimilar to above, exploring α-cyclization of tertiary aminesVersatility of the amine group in cyclization reactions
SpirodihydropyridinesOne-step multicomponent reactionAmine as a nucleophile in the formation of the dihydropyridine (B1217469) ring
TetrahydroazepinesAza-Prins cyclization combined with Peterson-type eliminationAmine participation in C-N bond formation and directing the cyclization

Precursor in the Synthesis of Diverse Biologically Relevant Scaffolds

The inherent structural motifs within this compound make it an attractive starting material for the synthesis of biologically active scaffolds. researchgate.netunimore.it The cyclohexane ring provides a three-dimensional framework that can mimic the core of many natural products. By strategically modifying the amine and vinyl groups, chemists can introduce various pharmacophores and tune the biological activity of the resulting molecules.

Chiral amine derivatives are particularly significant in the synthesis of enantiomerically pure pharmaceuticals. unimore.it The development of asymmetric syntheses utilizing chiral amines as catalysts or building blocks has become a major focus in medicinal chemistry. rsc.org These methods allow for the selective synthesis of one enantiomer of a drug, which often exhibits the desired therapeutic effect while the other enantiomer may be inactive or even harmful.

The following table highlights the types of biologically relevant scaffolds that can be accessed from amine precursors.

Scaffold TypeTherapeutic Area/ApplicationSynthetic Approach
Chiral AminesAsymmetric Synthesis, Pharmaceutical IntermediatesOrganocatalytic methods, Resolution
Nitrogen-containing HeterocyclesAntibacterials, Kinase Inhibitors, AntiviralsMulticomponent reactions, Cyclization strategies
Amino AlcoholsChiral Auxiliaries, Antiviral agents (e.g., against hepatitis)Hydroxyamination, Ring-opening of epoxides
Bicyclic CyclopropylaminesDopamine Receptor AntagonistsKulinkovich reaction on modified amino acids

Contributions to Catalysis Research

The field of catalysis has significantly benefited from the development of novel ligands and organocatalysts derived from amine structures. lidsen.com this compound and its derivatives offer a platform for creating new catalytic systems with enhanced activity, selectivity, and stability.

Design of Ligands for Transition Metal-Catalyzed Processes

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a vast array of chemical transformations. eie.gr The performance of a metal catalyst is heavily influenced by the ligands that coordinate to the metal center. google.comclockss.org Amine derivatives, including those based on the this compound framework, can be readily converted into effective ligands for various transition metals. nih.gov

These amine-based ligands can influence the steric and electronic environment around the metal, thereby controlling the regioselectivity and stereoselectivity of the catalyzed reaction. snnu.edu.cnuwindsor.ca For example, chiral ligands derived from amines are crucial for asymmetric catalysis, leading to the production of enantiomerically enriched compounds. nih.gov The development of new ligands is an ongoing area of research aimed at discovering more efficient and versatile catalysts for a wide range of applications, from the synthesis of fine chemicals to the production of bulk commodities. google.com

Development of Organocatalysts Based on Chiral Amine Derivatives

In recent years, organocatalysis has emerged as a powerful third pillar of catalysis, alongside transition metal catalysis and biocatalysis. beilstein-journals.org Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for a metal. nih.gov Chiral primary and secondary amines are among the most successful classes of organocatalysts. sioc-journal.cn

Chiral amine derivatives can activate substrates through the formation of transient iminium ions or enamines. mdpi.comresearchgate.net This mode of activation enables a wide variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. mdpi.comnih.gov The development of novel chiral amine catalysts, potentially derived from structures like this compound, continues to expand the scope and utility of organocatalysis, providing green and efficient methods for the synthesis of complex chiral molecules. nih.gov

The table below summarizes key asymmetric reactions catalyzed by chiral amine-based organocatalysts.

Asymmetric ReactionCatalyst TypeKey IntermediateSignificance
Aldol ReactionChiral Primary/Secondary AminesEnamineFormation of chiral β-hydroxy carbonyl compounds
Michael AdditionCinchona Alkaloid-derived Primary AminesIminium IonEnantioselective formation of carbon-carbon bonds
Mannich ReactionProline-type OrganocatalystsEnamine/Iminium IonSynthesis of chiral β-amino carbonyl compounds
Strecker ReactionChiral Thiourea-Amine CatalystsIminium IonEnantioselective synthesis of α-amino acids

Integration into Polymeric and Advanced Material Systems

The vinyl group present in this compound makes it a suitable monomer for polymerization reactions. The incorporation of this amine-functionalized monomer into polymer chains can impart unique properties to the resulting materials. For instance, the presence of amine groups can enhance adhesion, improve dyeability, and provide sites for further chemical modification.

Vinyl derivatives of heterocyclic systems have been successfully polymerized to create polymers with pendant functional rings. rsc.org Similarly, the polymerization of this compound or its derivatives could lead to the formation of novel polymers with pendant cyclohexylamine (B46788) moieties. These materials could find applications in areas such as coatings, adhesives, and functional resins. google.com

Furthermore, the integration of such amine-functionalized structures into advanced materials like polyhedral oligomeric silsesquioxanes (POSS) can lead to hybrid organic-inorganic materials with enhanced thermal stability and tailored dielectric properties. researchgate.netmdpi.com The reactive amine group can be used to chemically bond the monomer to the POSS cage, ensuring a uniform dispersion and creating nanocomposites with superior performance characteristics for applications in microelectronics and other high-tech fields. mdpi.com

Amine Functionalization of Porous Materials for Adsorption and Separation Research

There is no available data or published research on the application of this compound for the amine functionalization of porous materials. Consequently, there are no studies on its effectiveness in modifying materials such as zeolites, metal-organic frameworks (MOFs), or porous polymers for the purpose of adsorption or separation processes. Research on how its specific structure might influence surface chemistry, porosity, or the selective capture of molecules has not been reported.

Contemporary Research Directions and Future Outlook in the Chemistry of 1 Ethenylcyclohexan 1 Amine

Development of Sustainable and Green Synthetic Methodologies

The synthesis of allylic amines, the class to which 1-ethenylcyclohexan-1-amine belongs, is a cornerstone of organic chemistry due to their prevalence in biologically active compounds. bohrium.com Traditional methods, however, often rely on harsh conditions, stoichiometric reagents, and volatile organic solvents, conflicting with the principles of green chemistry. Consequently, a major research thrust is the development of sustainable synthetic routes.

Recent advancements have focused on catalytic systems that operate under milder, more environmentally benign conditions. For instance, a molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates has been developed using ethanol (B145695) as a green solvent. organic-chemistry.orgresearchgate.netacs.org This method provides α,α-disubstituted allylic amines with high yield and complete regioselectivity, and the catalyst can be recycled multiple times without significant loss of activity. organic-chemistry.org Another approach involves a palladium-catalyzed Tsuji-Trost reaction of allylic alcohols with amines in water, which avoids the need for chemical activators and complex ligands. researchgate.net

Furthermore, direct C-H functionalization offers an atom-economical route. Vanadoxaziridine-mediated catalytic allylic amination of alkenes acs.org and electrochemical processes that couple unactivated alkenes with secondary amines represent cutting-edge strategies. nih.gov An electrochemical method using thianthrene (B1682798) as a mediator allows for the coupling of abundant feedstocks like secondary amines and unactivated alkenes to form allylic amines in high yield. nih.gov For a structure like this compound, a potential green synthesis could involve the direct amination of vinylcyclohexane (B147605) or a related precursor, minimizing steps and waste. A one-pot method combining ozonolysis of vinylcyclohexane followed by reductive amination has also been shown to produce the corresponding amine. unl.edu

MethodologyCatalyst/ReagentKey FeaturesPotential Application for this compound SynthesisReference
Molybdenum-Catalyzed Allylic AminationMo(CO)₆ with phenanthroline ligandEthanol as green solvent; recyclable catalyst; high regioselectivity.Direct amination of a 1-ethenylcyclohexan-1-ol derivative. organic-chemistry.orgresearchgate.net
Palladium-Catalyzed Dehydrative AminationPd catalyst in waterUses water as a solvent; no chemical activators needed.Coupling of 1-ethenylcyclohexan-1-ol with an amine source. researchgate.net
Electrochemical C-H AminationThianthrene mediatorCouples unactivated alkenes with secondary amines; proceeds under mild conditions.Direct coupling of vinylcyclohexane with an amine. nih.gov
Tandem Ozonolysis/Reductive AminationO₃ followed by a reducing agentOne-pot conversion of an alkene to an amine with loss of one carbon.Synthesis of cyclohexylmethanamine derivatives from vinylcyclohexane. unl.edu

Exploration of Novel Reactivity and Unprecedented Functionalization Pathways

The dual functionality of this compound, possessing both a nucleophilic amine and a reactive vinyl group, opens avenues for novel chemical transformations. Research in this area aims to selectively functionalize one group in the presence of the other or to engage both in unique cyclization or addition reactions.

Palladium-catalyzed reactions are at the forefront of allylic C-H functionalization, providing a direct method to form new C-C and C-X bonds without pre-functionalized substrates. sioc-journal.cn For this compound, this could enable the introduction of various substituents at the allylic position. A recently developed palladium(II)-catalyzed three-component reaction achieves vicinal or geminal dicarbofunctionalization of allylamines, creating highly functionalized tryptamine (B22526) and bisindolyl frameworks. researchgate.net

The Mizoroki-Heck reaction, a powerful tool for C-C bond formation, offers another pathway for functionalizing the vinyl group. uwindsor.cad-nb.info While typically used with aryl or vinyl halides, nickel-catalyzed versions have been shown to couple benzyl (B1604629) chlorides with unactivated alkenes to selectively form 1,1-disubstituted olefin products, a pattern relevant to the quaternary center in the target molecule. nih.gov Additionally, photocatalysis presents a modern approach for allylic C-H amination, even with basic alkylamines which can be challenging for traditional transition-metal catalysts. acs.org The development of C-H functionalization methods for cyclic amines is also an active area, with redox-annulations using α,β-unsaturated carbonyl compounds offering pathways to complex fused-ring systems. thieme-connect.comnih.gov

Reaction TypeCatalyst/ReagentTransformationRelevance to this compoundReference
Palladium-Catalyzed Allylic C-H FunctionalizationPd(II) complexesDirect formation of C-C and C-X bonds at the allylic position.Functionalization of the cyclohexyl ring adjacent to the vinyl group. sioc-journal.cn
Three-Component DicarbofunctionalizationPalladium(II) catalystAdds two different carbon groups across the double bond of an allylamine.Complex functionalization of the vinyl group. researchgate.net
Photocatalyzed Allylic C-H AminationPhotocatalystDirect conversion of allylic C-H bonds to C-N bonds using alkylamines.Introduction of a second amino group onto the cyclohexane (B81311) ring. acs.org
Nickel-Catalyzed Heck-Type ReactionNickel catalystCoupling of olefins with benzyl chlorides to give 1,1-disubstituted products.Potential for functionalizing the vinyl group while maintaining the quaternary center. nih.gov

Advances in Chemo-, Regio-, and Stereoselective Transformations

Controlling selectivity is a paramount challenge in the chemistry of multifunctional molecules like this compound. The presence of a chiral center, two distinct unsaturated sites (the C=C bond and the C-N bond), and multiple reactive C-H bonds necessitates highly selective catalysts and methods.

Chemoselectivity involves differentiating between the reactive sites. For example, nickel-catalyzed azide-alkyne cycloadditions have shown excellent chemoselectivity, allowing one type of alkyne to react in the presence of others. rsc.org This principle could be applied to selectively react the vinyl group of this compound while leaving other functionalities untouched.

Regioselectivity is crucial for controlling the position of bond formation. Molybdenum-catalyzed allylic aminations demonstrate complete regioselectivity for producing branched α,α-disubstituted amines. bohrium.comacs.org In contrast, cobalt-catalyzed hydroaminocarbonylation of 1,2-disubstituted alkenes can show "chain walking," leading to selective functionalization at the end of an alkyl chain. nih.gov For this compound, regioselective reactions could distinguish between the two carbons of the vinyl group or different positions on the cyclohexane ring.

Stereoselectivity , particularly enantioselectivity, is vital for synthesizing specific isomers of chiral molecules. Enantioselective Pd-catalyzed allylic substitutions have been developed that can produce cyclic allylic amines with high enantiomeric excess (ee). acs.org Similarly, CpXRh(III)-catalyzed carboaminations of 1,3-dienes can generate chiral allylic amines with high enantioselectivity. acs.org Biocatalysis, using enzymes like keto reductases and amine transaminases, offers another powerful tool for achieving high stereo- and regioselectivity in the synthesis of related structures like aminocyclohexanols. d-nb.infomdpi.com These enzymatic cascades can be modular, allowing for the synthesis of specific cis- or trans-isomers by choosing the appropriate enzyme. d-nb.info

Selectivity TypeMethodologyKey OutcomeReference
EnantioselectivePd-Catalyzed Allylic AminationSynthesis of cyclic and acyclic allylic amines with up to 92% ee. acs.org
RegioselectiveMolybdenum-Catalyzed Allylic AminationComplete regioselectivity for branched α,α-disubstituted allylic amines. organic-chemistry.orgresearchgate.net
StereoselectiveEnzymatic Cascade (KRED/ATA)Synthesis of specific cis- or trans-4-aminocyclohexanol (B47343) isomers. d-nb.info
StereoselectivePalladium-Catalyzed Ring ExpansionStereoretentive conversion of cyclic amines into larger ring systems. nih.gov
Chemo- and StereoselectiveCrotylation with Allylic gem-DiboronateFormation of (E)-δ-boryl-anti-homoallylic amines with excellent stereoselectivity. acs.org

Emerging Analytical and Computational Approaches for Complex Amine Systems

The characterization and mechanistic understanding of complex amine systems are increasingly supported by sophisticated analytical and computational tools. For a molecule like this compound, these approaches are essential for confirming its structure, determining isomeric purity, and elucidating reaction pathways.

Analytical Techniques: Standard methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental for structural elucidation. rsc.org Advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for analyzing complex reaction mixtures and purifying products. nih.gov In-situ spectroscopic methods, such as ReactIR (FTIR spectroscopy), allow for real-time monitoring of reactions. This has been used to study the 1,2- versus 1,4-addition of amines to α,β-unsaturated ketones, providing crucial data on what factors govern selectivity. acs.org Furthermore, the chiroptical properties and ultraviolet (UV) absorption spectra of unsaturated amines can provide information about the conformation and the proximity of the nitrogen atom to the double bond. acs.org

Computational Approaches: Density Functional Theory (DFT) calculations have become a powerful predictive tool in modern organic chemistry. DFT studies have been used to investigate the mechanisms of palladium-catalyzed allylic C-H amination of dienes, revealing that the reaction begins with a concerted proton and two-electron transfer to form an η³-allyl Pd(II) species. researchgate.net Similarly, computational modeling has been used to explore the entire reaction network of rhodium-catalyzed isomerization of allylic amines, identifying the most favorable reaction pathways without prior assumptions about transition states. researchgate.net Such computational studies are critical for understanding the origins of chemo-, regio-, and stereoselectivity, and for rationally designing new catalysts and reaction conditions for transformations involving complex amines like this compound.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Ethenylcyclohexan-1-amine hydrochloride, and how can purity be validated?

  • Methodological Answer : Synthesis of this compound hydrochloride (C₈H₁₆ClN, MW 161.68) requires precise control of reaction conditions, such as temperature and stoichiometry. For purity validation, use nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and high-performance liquid chromatography (HPLC) to assess chemical purity (>95%). Ensure proper characterization of byproducts and intermediates, referencing protocols for known compounds . Safety protocols, including protective equipment and waste management, must align with guidelines for handling cyclohexylamine derivatives (e.g., avoiding skin contact and using fume hoods) .

Q. How should researchers design experiments to optimize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperature (±2°C), humidity (±5%), and light conditions. Monitor degradation via mass spectrometry (MS) and infrared (IR) spectroscopy. Use statistical tools like ANOVA to analyze variance in degradation rates. Report results in alignment with ICH Q1A guidelines for chemical stability, ensuring reproducibility by detailing environmental parameters and analytical methods .

Q. What analytical techniques are most effective for distinguishing this compound from structurally similar arylcyclohexylamines?

  • Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) to identify unique fragmentation patterns. X-ray crystallography can resolve stereochemical ambiguities, while differential scanning calorimetry (DSC) distinguishes thermal behavior. Cross-validate results with computational models (e.g., density functional theory) to predict physicochemical properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across independent studies?

  • Methodological Answer : Apply meta-analytical frameworks to quantify heterogeneity (e.g., Higgins’ statistic) and assess bias via funnel plots. Stratify studies by experimental variables (e.g., cell lines, dosing protocols) to identify confounding factors. Replicate conflicting results under standardized conditions, adhering to protocols for assay validation (e.g., minimum three biological replicates) .

Q. What strategies are recommended for integrating this compound into multi-step synthetic pathways while minimizing side reactions?

  • Methodological Answer : Use computational retrosynthetic tools (e.g., Pistachio, Reaxys) to predict reaction pathways and identify protective groups compatible with the amine functionality. Optimize stepwise yields via Design of Experiments (DoE) methodologies, focusing on critical parameters like pH and catalyst loading. Validate intermediates with orthogonal analytical techniques (e.g., TLC, GC-MS) .

Q. How should systematic reviews evaluate the ecological impact of this compound in preclinical studies?

  • Methodological Answer : Follow PRISMA guidelines to screen literature across databases (PubMed, Web of Science) using Boolean operators. Extract data on toxicity endpoints (e.g., LC₅₀, NOAEL) and apply the Risk-of-Bias (RoB) tool to assess study quality. Synthesize findings using random-effects models, reporting heterogeneity metrics (H, R) to contextualize uncertainty .

Q. What experimental designs are optimal for elucidating the mechanism of action of this compound in neurological models?

  • Methodological Answer : Combine in vitro electrophysiology (patch-clamp) with in vivo behavioral assays (e.g., Morris water maze). Use CRISPR-Cas9 gene editing to validate target engagement and RNA sequencing to map transcriptional changes. Ensure blinding and randomization to mitigate bias, and power studies using preliminary data to determine sample sizes .

Methodological Notes

  • Data Reproducibility : All experimental protocols must include raw data tables, instrument calibration details, and step-by-step workflows, as per the Beilstein Journal of Organic Chemistry standards .
  • Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and animal welfare, documenting approvals in the methods section .
  • Literature Review : Prioritize primary sources from PubMed and Web of Science, avoiding unreliable platforms (e.g., ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.